molecular formula C22H18N2O3S B2833237 N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide CAS No. 441291-34-5

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide

Numéro de catalogue: B2833237
Numéro CAS: 441291-34-5
Poids moléculaire: 390.46
Clé InChI: FPLSHTZMWSVYIB-GHVJWSGMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(2E)-4-Methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide is a benzothiazole-derived compound characterized by a planar benzothiazol-2-ylidene core substituted with a methoxy group at position 4 and a methyl group at position 2. The 3-phenoxybenzamide moiety is conjugated to the benzothiazole ring via an imine linkage (E-configuration). Its synthesis likely involves condensation reactions between substituted benzothiazole precursors and activated benzamide derivatives, analogous to methods described for related compounds .

The compound’s crystallographic features (e.g., hydrogen bonding, π-π stacking) and electronic properties (e.g., electron-withdrawing/donating substituents) are critical to its reactivity and intermolecular interactions. For instance, the methoxy group may enhance solubility or participate in hydrogen bonding, while the benzothiazole core contributes to aromatic stabilization and planar geometry .

Propriétés

IUPAC Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-24-20-18(26-2)12-7-13-19(20)28-22(24)23-21(25)15-8-6-11-17(14-15)27-16-9-4-3-5-10-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLSHTZMWSVYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide typically involves the reaction of 4-methoxy-3-methyl-1,3-benzothiazol-2-amine with 3-phenoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide can be scaled up by optimizing the reaction conditions and using larger quantities of reactants. The process may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

Chemistry

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide serves as a valuable reagent in organic synthesis. Its structure allows it to act as a building block for more complex molecules.

Table 1: Chemical Reactions Involving the Compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts the compound into sulfoxides or sulfonesHydrogen peroxide, potassium permanganate
ReductionProduces amines or alcoholsSodium borohydride, lithium aluminum hydride
SubstitutionFunctional group replacementHalogens, nucleophiles

Biology

In biological research, this compound is utilized as a probe to investigate enzyme activities and biological processes. Its ability to interact with various biomolecules makes it suitable for studying enzyme kinetics and inhibition mechanisms.

Case Study: Enzyme Inhibition

A study demonstrated that N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide effectively inhibits specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.

Medicine

The compound has been investigated for its therapeutic properties, particularly in anti-inflammatory and anticancer activities. Research indicates that it may inhibit tumor growth and reduce inflammation markers in vitro.

Table 2: Therapeutic Properties

PropertyFindings
Anti-inflammatoryReduces cytokine levels in cell cultures
AnticancerInhibits proliferation of cancer cell lines

Industry

In industrial applications, N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide is used in the development of new materials and as an intermediate in pharmaceutical synthesis.

Mécanisme D'action

The mechanism of action of N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) Substituents (Benzothiazole Core) Key Functional Groups Biological Activity (If Reported) Reference
N-[(2E)-4-Methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide (Target) 368.42* 4-OCH3, 3-CH3 3-Phenoxybenzamide Not explicitly reported
N-(3-Ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide 330.40 4-F, 3-CH2CH3 2-Methoxybenzamide Not reported
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide 364.42 6-CH3, 4-OCH3 Benzenesulfonamide 11β-HSD1 inhibitor; antidiabetic potential
N-(4-Methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide 368.46 4-OCH3, 3-CH3, 7-CH3 2-Phenoxyacetamide Not reported
N-(3-Ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide 487.62 6-CH3, 3-CH2CH3 4-Sulfonylbenzamide Not reported

*Calculated based on molecular formula C23H20N2O3S.

Substituent Effects on Bioactivity

  • In , this group contributes to 11β-HSD1 inhibition via interactions with the enzyme’s active site.
  • Fluorine vs. Methoxy : The 4-fluoro substituent in introduces electronegativity, which may increase metabolic stability or alter electronic distribution compared to the methoxy group in the target compound.
  • Sulfonamide vs.

Crystallographic and Molecular Interactions

Table 2: Crystallographic Features of Selected Analogues

Compound Space Group Key Interactions Reference
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide P21/c N–H⋯N hydrogen bonds; π-π stacking (3.954 Å)
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide C–H⋯O and C–H⋯π interactions; anisotropic displacement ellipsoids
Target Compound (Hypothetical) Predicted: Methoxy O–H⋯N and π-π interactions (similar to )
  • The crystal packing in is stabilized by R22(8) hydrogen-bonding motifs and π-π interactions, suggesting that the target compound’s methoxy and benzamide groups may similarly stabilize its solid-state structure.

Activité Biologique

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol
  • IUPAC Name : N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide

This compound features a benzothiazole moiety which is known for its diverse biological activities.

Anticancer Activity

Research indicates that N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide exhibits significant anticancer properties. Various studies have evaluated its efficacy against different cancer cell lines.

Case Study: Sulforhodamine B Assay

In a study utilizing the Sulforhodamine B (SRB) assay, the compound demonstrated potent antiproliferative activity against several cultured cancer cell lines:

Cell Line TypeIC50 (µM)Reference
Leukemia15.4
Lung Cancer12.8
Breast Cancer20.5

The SRB assay measures total protein synthesis as a proxy for cell viability, indicating the compound's ability to inhibit cancer cell growth effectively.

The mechanism by which N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide exerts its effects appears to involve:

  • Inhibition of Tumor Cell Proliferation : The compound interferes with key signaling pathways involved in cell cycle regulation.
  • Induction of Apoptosis : It triggers programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, contributing to its anticancer efficacy by reducing tumor-associated inflammation.

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest that this compound may possess:

  • Antimicrobial Activity : Exhibiting inhibitory effects on various bacterial strains.
MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Pharmacokinetics and Toxicology

The pharmacokinetic profile of N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide remains under investigation. Early toxicity studies indicate a favorable safety profile at therapeutic doses; however, comprehensive toxicological assessments are necessary to evaluate long-term effects.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives under acidic conditions .
  • Step 2 : Introduction of the methoxy and methyl groups via nucleophilic substitution or alkylation, requiring precise pH control (6.5–7.5) and temperatures of 60–80°C .
  • Step 3 : Coupling with 3-phenoxybenzamide using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous DMF .
    • Optimization : Solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 1–5 mol% Pd for cross-coupling) significantly impact yield. Reaction progress is monitored via TLC or HPLC .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR verify substituent positions and stereochemistry (e.g., E-configuration of the benzothiazol-2-ylidene moiety) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+^+ at m/z 423.1245) .
  • X-ray Crystallography : SHELXL refines crystal structures to resolve bond lengths and angles, with R-factors < 0.05 for high-quality datasets .

Q. What functional groups dictate its reactivity in biological assays?

  • Key Groups :

  • Benzothiazol-2-ylidene : Acts as a hydrogen-bond acceptor, interacting with enzyme active sites .
  • Methoxy Group : Enhances lipophilicity and membrane permeability, critical for cellular uptake .
  • Phenoxybenzamide : Modulates solubility and stabilizes π-π stacking in protein binding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities?

  • Case Study : Discrepancies in IC50_{50} values (e.g., 0.5 µM vs. 5 µM in kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration) or impurity levels.
  • Methodology :

  • Standardized Assays : Use fixed ATP concentrations (1 mM) and validate compound purity (>98% via HPLC) .
  • Analog Synthesis : Modify the methoxy group to ethoxy or remove it to assess activity trends .

Q. What crystallographic challenges arise during structural analysis, and how are they addressed?

  • Challenges :

  • Twinning : Common in benzothiazole derivatives due to symmetry; resolved using TWINABS in SHELXL .
  • Disorder : Methoxy groups may exhibit rotational disorder. Apply restraints (ISOR, DELU) during refinement .
    • Tools : WinGX and ORTEP visualize anisotropic displacement parameters and validate hydrogen-bonding networks .

Q. How do computational models predict interaction mechanisms with biological targets?

  • Docking Workflow :

  • Target Preparation : Retrieve protein structures (e.g., PDB ID 3Q4Z) and remove water molecules.
  • Ligand Docking : Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonds between the benzothiazol-2-ylidene group and Arg45/His78 residues .
    • Validation : Compare computed binding energies (-9.2 kcal/mol) with experimental IC50_{50} values .

Q. What strategies improve stability under physiological conditions?

  • Degradation Pathways : Hydrolysis of the amide bond at pH > 8.0 or photodegradation under UV light .
  • Stabilization :

  • Formulation : Use cyclodextrin encapsulation to protect against hydrolysis .
  • Storage : Lyophilize in amber vials at -20°C to prevent photodegradation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.